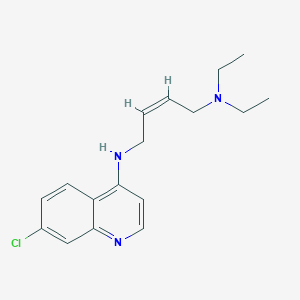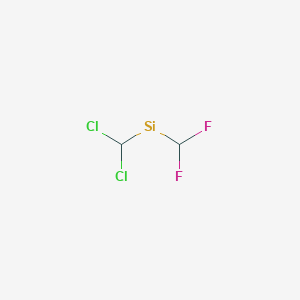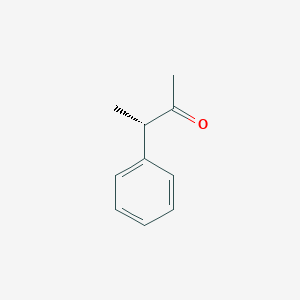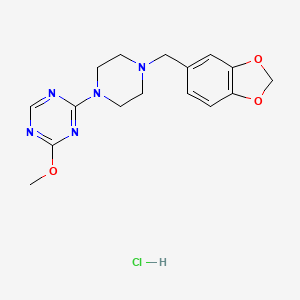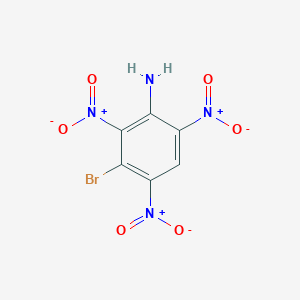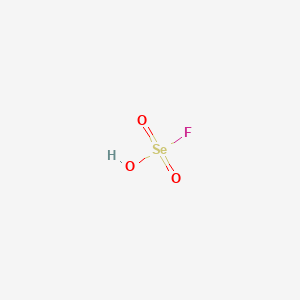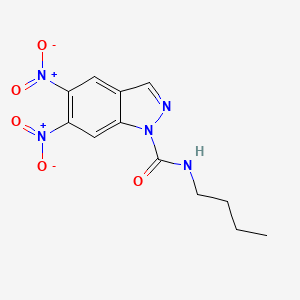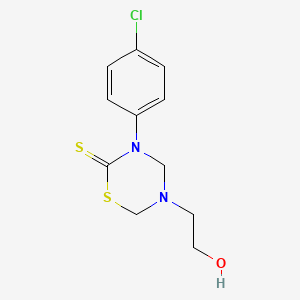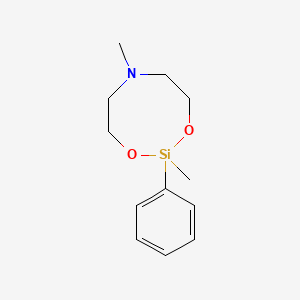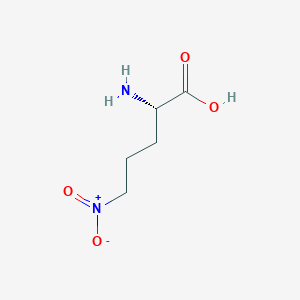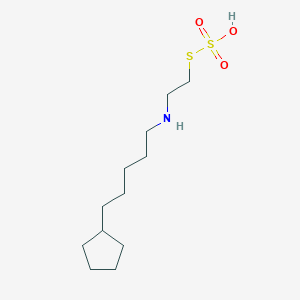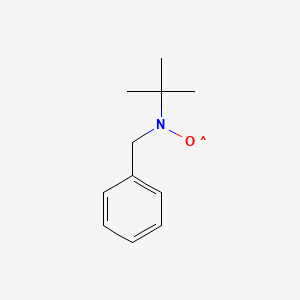
Trimethylsilylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilylurea, also known as N,N’-bis(trimethylsilyl)urea, is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a urea backbone. This compound is widely used in organic synthesis due to its ability to act as a protecting group for amines and alcohols, as well as its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethylsilylurea can be synthesized through the reaction of urea with hexamethyldisilazane at elevated temperatures. The reaction is typically carried out in the presence of an acid catalyst, such as a Lewis acid or a hydrogen ion-yielding acid, to facilitate the process and improve yields . The reaction conditions involve heating the mixture to a temperature sufficient to evolve ammonia, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve purification steps such as vacuum distillation or recrystallization to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilylurea undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with electrophiles to form substituted urea derivatives.
Cyclization Reactions: It participates in cyclization reactions to form heterocyclic compounds such as imidazolidinones, triazinones, and pyrimidinones.
Desilylation Reactions: The trimethylsilyl groups can be removed under acidic or basic conditions to regenerate the parent urea compound.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophiles like methyl isocyanate, dimethyl acetylenedicarboxylate, and trichloroacetonitrile. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high selectivity and yield .
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds, such as imidazolidinones, triazinones, and pyrimidinones. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Trimethylsilylurea has a wide range of applications in scientific research, including:
Biology: It serves as a reagent in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of trimethylsilylurea involves its ability to act as a protecting group for functional groups such as amines and alcohols. The trimethylsilyl groups provide steric hindrance, preventing unwanted reactions at the protected site. Additionally, the compound can participate in various chemical reactions, forming stable intermediates that facilitate the synthesis of complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
Bis(trimethylsilyl)acetamide: Another organosilicon compound used as a protecting group and reagent in organic synthesis.
Trimethylsilyl chloride: A commonly used silylating agent for the protection of hydroxyl groups.
Uniqueness
Trimethylsilylurea is unique due to its dual functionality as both a protecting group and a reagent in various chemical reactions. Its ability to form stable intermediates and participate in cyclization reactions makes it a valuable tool in organic synthesis .
Propiedades
IUPAC Name |
trimethylsilylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2OSi/c1-8(2,3)6-4(5)7/h1-3H3,(H3,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATYKEFFPLPLST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504216 |
Source


|
| Record name | N-(Trimethylsilyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18148-61-3 |
Source


|
| Record name | N-(Trimethylsilyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine](/img/structure/B14703194.png)
